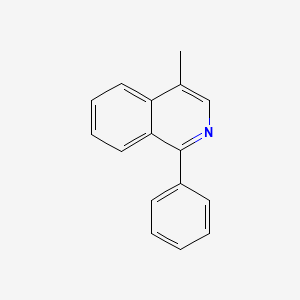

4-Methyl-1-phenylisoquinoline

Description

Structure

3D Structure

Properties

CAS No. |

88122-94-5 |

|---|---|

Molecular Formula |

C16H13N |

Molecular Weight |

219.28 g/mol |

IUPAC Name |

4-methyl-1-phenylisoquinoline |

InChI |

InChI=1S/C16H13N/c1-12-11-17-16(13-7-3-2-4-8-13)15-10-6-5-9-14(12)15/h2-11H,1H3 |

InChI Key |

FXKYLAPEKMFPOD-UHFFFAOYSA-N |

Canonical SMILES |

CC1=CN=C(C2=CC=CC=C12)C3=CC=CC=C3 |

Origin of Product |

United States |

Advanced Synthetic Methodologies for 4 Methyl 1 Phenylisoquinoline and Its Structural Analogs

Established Cyclization Reactions for Isoquinoline (B145761) Ring Formation

Classic named reactions form the bedrock of isoquinoline synthesis. These methods, developed over a century ago, rely on intramolecular cyclization and are still fundamental in constructing the core isoquinoline ring system. However, their direct application for producing specifically substituted analogs like 4-methyl-1-phenylisoquinoline can be limited, and they often require harsh conditions.

Friedländer Synthesis and Mechanistic Adaptations

The Friedländer synthesis, first reported by Paul Friedländer in 1882, is a well-established method for the formation of quinoline (B57606) derivatives. wikipedia.orgjk-sci.com The reaction involves the condensation of a 2-aminobenzaldehyde or a 2-aminoketone with a compound containing a reactive α-methylene group, such as a ketone or aldehyde. organicreactions.orgalfa-chemistry.com The reaction can be catalyzed by either acids (e.g., trifluoroacetic acid, toluenesulfonic acid) or bases (e.g., potassium tert-butoxide). wikipedia.orgalfa-chemistry.com

The mechanism proceeds through an initial aldol condensation between the two carbonyl-containing starting materials, followed by cyclization and dehydration to form the quinoline ring. alfa-chemistry.com An alternative pathway involves the initial formation of a Schiff base, followed by an intramolecular aldol reaction and subsequent elimination of water. wikipedia.org

It is crucial to note that the Friedländer synthesis is inherently a method for quinoline synthesis, not isoquinoline synthesis. The required arrangement of functional groups in the starting materials (an amino group ortho to a carbonyl group on a benzene (B151609) ring) leads to the formation of the quinoline scaffold. There are no established mechanistic adaptations of the Friedländer synthesis that allow for the direct formation of the isoquinoline ring system.

Bischler-Napieralski Reaction in Substituted Isoquinoline Synthesis

The Bischler-Napieralski reaction is a cornerstone of isoquinoline synthesis. Discovered in 1893, this reaction facilitates the intramolecular cyclization of β-arylethylamides to form 3,4-dihydroisoquinolines. jk-sci.comwikipedia.org These intermediates can then be readily oxidized to the corresponding aromatic isoquinolines. wikipedia.orgnrochemistry.com

The reaction is an intramolecular electrophilic aromatic substitution that requires a dehydrating agent, often a strong Lewis acid, to proceed. wikipedia.org Commonly used reagents include phosphorus oxychloride (POCl₃), phosphorus pentoxide (P₂O₅), or polyphosphoric acid (PPA). wikipedia.orgnrochemistry.comorganic-chemistry.org The reaction is typically carried out under refluxing acidic conditions. nrochemistry.com

The mechanism is thought to involve the formation of a nitrilium ion intermediate, which then undergoes electrophilic attack on the electron-rich aromatic ring to close the isoquinoline ring. wikipedia.orgorganic-chemistry.org The presence of electron-donating groups on the aromatic ring of the β-arylethylamide facilitates the cyclization. jk-sci.comnrochemistry.com For the synthesis of a 1-phenyl substituted isoquinoline, the starting material would be an N-acyl-2-phenylethylamine, where the acyl group is derived from benzoic acid.

Key Reagents and Conditions for Bischler-Napieralski Reaction

| Reagent Class | Examples | Role |

|---|---|---|

| Dehydrating Agents | POCl₃, P₂O₅, PPA, Tf₂O | Promote cyclization |

| Reactants | β-Aryl ethylamides | Starting material |

| Intermediate | 3,4-Dihydroisoquinolines | Product of cyclization |

A significant side reaction can be the formation of a styrene derivative via a retro-Ritter reaction. jk-sci.comorganic-chemistry.org This can be minimized by using nitriles as solvents or by employing specific reagents like oxalyl chloride to generate N-acyliminium intermediates. jk-sci.comorganic-chemistry.org

Pictet-Spengler Reaction for Tetrahydroisoquinoline Intermediates

The Pictet-Spengler reaction, first reported in 1911, is a highly effective method for synthesizing 1,2,3,4-tetrahydroisoquinolines. wikipedia.orgthermofisher.comorganicreactions.org This reaction involves the condensation of a β-arylethylamine with an aldehyde or ketone, followed by an acid-catalyzed ring closure. wikipedia.orgjk-sci.com The resulting tetrahydroisoquinolines are stable intermediates that can be subsequently oxidized to form fully aromatic isoquinolines.

The mechanism begins with the formation of a Schiff base (or the corresponding iminium ion under acidic conditions) from the β-arylethylamine and the carbonyl compound. name-reaction.com The key step is the subsequent intramolecular electrophilic substitution, where the electron-rich aromatic ring attacks the electrophilic iminium ion to form the new six-membered ring. wikipedia.org A final deprotonation step restores the aromaticity of the benzene ring. name-reaction.com

For the synthesis of a 1-phenyl-4-methylisoquinoline precursor, a β-arylethylamine would be reacted with a phenyl-containing aldehyde or ketone. The reaction's success is often dependent on the nucleophilicity of the aromatic ring; electron-donating substituents on the aryl ring generally lead to higher yields and milder reaction conditions. wikipedia.orgjk-sci.com

Pomeranz–Fritsch Reaction and Its Scope in Isoquinoline Construction

The Pomeranz–Fritsch reaction provides a direct route to the isoquinoline nucleus. wikipedia.org This acid-promoted synthesis involves the reaction of a benzaldehyde (B42025) or benzoketone with a 2,2-dialkoxyethylamine. wikipedia.orgchemistry-reaction.com

The process occurs in two main stages. First, the benzaldehyde and the 2,2-dialkoxyethylamine condense to form a benzalaminoacetal, which is a type of Schiff base. chemistry-reaction.comorganicreactions.org In the second stage, treatment with a strong acid (originally concentrated sulfuric acid) catalyzes the cyclization and aromatization to yield the isoquinoline ring, with the elimination of two molecules of alcohol. wikipedia.orgquimicaorganica.org

This method and its modifications are particularly valuable for preparing isoquinolines with substituents that are difficult to introduce using other methods. organicreactions.org The Schlittler-Muller modification, for instance, condenses a substituted benzylamine with glyoxal hemiacetal, which allows for the synthesis of C1-substituted isoquinolines. thermofisher.com To synthesize a 1-phenylisoquinoline (B189431) derivative, one would typically start with a substituted benzaldehyde that already contains the desired phenyl group.

Metal-Mediated and Catalytic Approaches

Modern synthetic chemistry has seen a surge in the development of metal-catalyzed reactions for the construction of heterocyclic compounds, including isoquinolines. These methods often offer milder reaction conditions, greater functional group tolerance, and novel pathways for bond formation compared to the classical cyclization reactions.

Palladium-Catalyzed Syntheses: Palladium catalysis is a versatile tool for isoquinoline synthesis. One-pot procedures have been developed for the synthesis of 4-methylisoquinolines through a cascade involving a Pd-catalyzed Heck reaction, followed by intramolecular cyclization and isomerization. nih.gov Another powerful approach involves the palladium-catalyzed α-arylation of enolates. nih.gov In this strategy, the coupling of an enolate with an ortho-functionalized aryl halide creates a 1,5-dicarbonyl precursor that can be cyclized with an ammonia source to form the isoquinoline ring. rsc.org This method is highly regioselective and is effective for both electron-rich and electron-poor systems. nih.govrsc.org Palladium-catalyzed cascade cyclization-coupling reactions of allenamides with arylboronic acids have also been employed to produce highly substituted 1,2-dihydroisoquinolines. nih.gov

Copper-Catalyzed Syntheses: Copper catalysts offer an efficient and often more economical alternative for constructing the isoquinoline core. A highly effective method involves the copper-catalyzed intramolecular cyclization of (E)-2-alkynylaryl oxime derivatives in water, providing a green and ligand-free approach to substituted isoquinolines. nih.govsemanticscholar.org For example, reacting (E)-1-(2-(phenylethynyl)phenyl)ethanone O-methyl oxime with a copper(I) iodide catalyst in water yields 1-methyl-3-phenylisoquinoline in high yield. nih.gov This methodology demonstrates good functional group tolerance and high atom economy. semanticscholar.org

Summary of a Copper-Catalyzed Isoquinoline Synthesis nih.gov

| Substrate | Catalyst | Solvent | Temperature | Time | Product | Yield (%) |

|---|---|---|---|---|---|---|

| (E)-1-(2-(phenylethynyl)phenyl)ethanone O-methyl oxime | CuI (10 mol%) | H₂O | 80 °C | 15 h | 1-methyl-3-phenylisoquinoline | 95 |

| (E)-1-(2-(phenylethynyl)phenyl)ethanone O-methyl oxime | CuBr (10 mol%) | H₂O | 80 °C | 15 h | 1-methyl-3-phenylisoquinoline | 73 |

Rhodium and Cobalt-Catalyzed Syntheses: Other transition metals like rhodium and cobalt have also been utilized in novel isoquinoline syntheses. Rhodium-catalyzed C-H activation of arylhydrazines and their subsequent coupling with internal alkynes provides a highly efficient route to isoquinolines under mild conditions. nih.gov This method uses a simple hydrazine moiety as a directing group and proceeds without an external metal co-oxidant. Similarly, cobalt-catalyzed annulation of azines through C-H/N-N bond activation has been developed for the synthesis of substituted isoquinolines, including analogs like 4-Ethyl-1-methyl-3-phenylisoquinoline. rsc.org

Transition-Metal-Mediated Annulation Reactions for Isoquinoline Ring Construction

Transition-metal-catalyzed annulation reactions have become a highly effective and atom-economical strategy for the synthesis of cyclic compounds, including the isoquinoline framework. mdpi.comrsc.org These reactions often involve the activation of otherwise inert C-H bonds, allowing for the direct construction of the heterocyclic ring from readily available starting materials. nih.gov Various transition metals, such as rhodium, ruthenium, nickel, and cobalt, have been successfully employed in these transformations. rsc.org

For instance, rhodium(III)-catalyzed [4+2] annulation of N-(pivaloyloxy) aryl amides with internal alkynes provides a redox-neutral pathway to isoquinolones. nih.gov This process is believed to proceed through a seven-membered rhodacycle intermediate, with the N-pivaloyloxy group serving as both a directing group and an internal oxidant via N-O bond cleavage. nih.gov Similarly, ruthenium-catalyzed oxidative annulation of N-quinolin-8-yl-benzamides with alkynes, using an 8-aminoquinolinyl moiety as a bidentate directing group, has been achieved in the presence of an oxidant like copper(II) acetate. acs.org

Nickel and cobalt complexes have also demonstrated utility in these annulation strategies. Nickel catalysts can favor a [4+2] annulation pathway to form isoquinolines, while cobalt may promote a [3+2] annulation to yield aminoindenes. rsc.org These transition-metal-mediated approaches offer a versatile and efficient means to construct the isoquinoline core, providing access to a diverse range of substituted derivatives. mdpi.com

Ruthenium-Catalyzed C-H Functionalization for Isoquinoline-1-carboxylates Synthesis

Ruthenium-catalyzed C-H functionalization has emerged as a powerful tool for the synthesis of complex heterocyclic molecules. This approach allows for the direct formation of carbon-carbon and carbon-heteroatom bonds, offering a more efficient and atom-economical alternative to traditional synthetic methods. mdpi.com In the context of isoquinoline synthesis, ruthenium catalysts have been effectively utilized in oxidative annulation reactions.

One notable application is the synthesis of isoquinolones through the reaction of N-unprotected methyl esters of phenylglycine derivatives with electron-rich internal alkynes, catalyzed by ruthenium complexes. researchgate.net This transformation proceeds via C-H activation and annulation, providing a direct route to the isoquinolone core. Furthermore, ruthenium-catalyzed oxidative annulation of N-quinolin-8-yl-benzamides with alkynes has been achieved using a bidentate directing group strategy in the presence of an oxidant. acs.org While the direct synthesis of isoquinoline-1-carboxylates via this specific method is not explicitly detailed in the provided sources, the successful synthesis of related isoquinolone structures through C-H functionalization highlights the potential of ruthenium catalysis for accessing a variety of substituted isoquinoline derivatives. The use of an oxidizing directing group in ruthenium-catalyzed isoquinolone synthesis further expands the scope of these transformations. nih.gov

Silver-Catalyzed Cyclization Strategies

Silver-catalyzed reactions have provided novel and efficient pathways for the synthesis of isoquinoline and isoquinolone derivatives under mild conditions. One such strategy involves the silver(I)-catalyzed intramolecular cyclization and subsequent ring-opening of an oxazole to form the isoquinolone core. nih.gov This 6-endo-dig cyclization proceeds with high yield and selectivity, utilizing the cost-effective catalyst silver acetate. nih.gov Mechanistic studies suggest that the addition of water facilitates the ring-opening step, and the reaction proceeds through a silver-vinyl intermediate while retaining the oxazole ring. nih.gov

Another effective silver-catalyzed approach is the cyclization of 2-alkynyl benzyl azides to produce substituted isoquinolines. organic-chemistry.org This method, which is tolerant of various functional groups, demonstrates high regioselectivity, favoring the formation of the six-membered isoquinoline ring. organic-chemistry.org The reaction is optimized using AgSbF₆ as the catalyst and trifluoroacetic acid as an additive. organic-chemistry.org The proposed mechanism involves the coordination of silver with the alkyne, followed by a regioselective attack and subsequent cyclization. organic-chemistry.org Additionally, silver triflate has been used to catalyze the 6-endo-dig cyclization of 2-alkynylbenzaldoxime to form a cyclic nitrone, which can then be deoxygenated to yield the corresponding isoquinoline derivative. thieme-connect.com

| Catalyst | Starting Material | Product | Key Features |

| Silver Acetate | Oxazole derivative | Isoquinolone | Intramolecular cyclization and oxazole ring-opening. nih.gov |

| AgSbF₆ | 2-Alkynyl benzyl azide | Substituted Isoquinoline | High regioselectivity for the six-membered ring. organic-chemistry.org |

| Silver Triflate | 2-Alkynylbenzaldoxime | Isoquinoline Derivative | 6-endo-dig cyclization followed by deoxygenation. thieme-connect.com |

Palladium-Catalyzed Enolate Arylation in Isoquinoline Synthesis

Palladium-catalyzed α-arylation of enolates has become a powerful and versatile tool for the regioselective synthesis of a wide range of substituted isoquinolines. nih.gov This methodology allows for the convergent combination of readily available precursors and is not limited to electron-rich systems. nih.gov The core of this approach involves the palladium-catalyzed coupling of an enolate with an ortho-functionalized aryl halide to form a protected 1,5-dicarbonyl moiety, which can then be cyclized with a source of ammonia to construct the isoquinoline ring. rsc.org

This synthetic route tolerates a broad spectrum of substituents, enabling the synthesis of traditionally difficult-to-access electron-deficient isoquinoline skeletons. rsc.org The process can be streamlined into a three-component, one-pot synthesis. rsc.org By varying the enolate precursor, different classes of isoquinolines can be accessed. For instance, the α-arylation of nitrile and ester enolates leads to 3-amino and 3-hydroxyisoquinolines, respectively. rsc.org Furthermore, the use of tert-butyl cyanoacetate followed by electrophile trapping, decarboxylation, and cyclization allows for the synthesis of C4-functionalized 3-aminoisoquinolines. rsc.org

A notable advantage of this method is the ability to rapidly access analogs of biologically active compounds. nih.gov For example, this strategy has been successfully applied to the total synthesis of protoberberine alkaloids like dehydrocorydaline. researchgate.net The modular nature of this route allows for the synthesis of various members of the protoberberine family by simply changing the coupling partners. researchgate.net

| Key Transformation | Precursors | Product | Noteworthy Features |

| α-Arylation and Cyclization | Ketone, ortho-functionalized aryl halide, ammonia source | Substituted Isoquinoline | Convergent, regioselective, tolerates electron-poor and -rich systems. nih.gov |

| One-pot, three-component reaction | Enolate precursor, aryl halide, ammonia source | Substituted Isoquinoline | Efficient, allows for rapid library synthesis. rsc.orgacs.org |

| α-Arylation of nitrile/ester enolates | Nitrile/ester, aryl halide | 3-Amino/3-Hydroxyisoquinoline | Access to specific isoquinoline derivatives. rsc.org |

Cobalt-Catalyzed Annulation Reactions for Isoquinoline Derivatives

Cobalt catalysis has emerged as a valuable tool for the synthesis of isoquinoline derivatives, particularly isoquinolones, through C-H activation and annulation reactions. These methods offer an alternative to more commonly used precious metal catalysts like palladium and rhodium. Inexpensive cobalt catalysts, such as Co(OAc)₂·4H₂O, have been effectively used in the decarboxylative C-H activation and annulation of benzamides with alkynyl carboxylic acids. acs.org This approach allows for a switchable cyclization, providing selective access to either isoquinolones or isoindolinones. acs.org For the synthesis of isoquinolones, a catalytic amount of Ag₂O is often used as a co-catalyst with O₂ (from air) as the terminal oxidant. acs.org

Cobalt(III)-catalyzed C-H/N-H bond functionalization represents another efficient route to isoquinoline derivatives. For example, the reaction of aryl amidines with diazo compounds under mild conditions yields 1-aminoisoquinolines. organic-chemistry.org This method is oxidant-free, producing only N₂ and H₂O as byproducts, and demonstrates a broad substrate scope. organic-chemistry.org Furthermore, a bidentate 2-hydrazinylpyridine directing system has been shown to enable high catalytic reactivity in the cobalt-catalyzed synthesis of isoquinolines via C-H coupling and cyclization with alkynes, avoiding the need for expensive ligands. organic-chemistry.org Cobalt catalysts have also been employed in dearomative [3+2] annulation reactions of isoquinolines with donor-acceptor aminocyclopropanes, leading to chiral benzo-fused indolizidine derivatives with high yields and enantioselectivities. acs.org

Novel and Mechanistically Driven Syntheses

Beyond transition-metal catalysis, novel synthetic methodologies driven by unique mechanistic pathways have been developed for the construction of the isoquinoline core. These approaches often provide access to highly substituted and structurally diverse isoquinoline derivatives that may be challenging to synthesize using traditional methods.

A versatile and expedient synthesis of polysubstituted isoquinolines involves the direct condensation of lithiated o-tolualdehyde tert-butylimines with various nitriles. nih.gov This method allows for the in-situ trapping of the resulting eneamido anion intermediates with a range of electrophiles, leading to a diverse array of highly substituted isoquinolines. nih.gov

The reaction is initiated by the metalation of the o-tolualdehyde tert-butylimine. For halogenated substrates, lithium diisopropylamide (LDA) is an effective base for this purpose. nih.gov The resulting lithiated species then condenses with a nitrile to form an eneamido anion. This intermediate can be trapped with an electrophile at the C4 position. For example, the addition of methyl iodide to the reaction mixture after condensation with benzonitrile results in the formation of 4-methyl-3-phenylisoquinoline in good yield. nih.gov This mechanistic pathway accounts for the observation that the addition of an alkyl halide subsequent to the condensation leads to the formation of 4-alkyl substituted isoquinolines. nih.gov

This methodology is particularly useful for accessing isoquinolines with substitution patterns that are difficult to achieve through other known methods. nih.gov Further diversification of the substitution on the isoquinoline ring can be achieved by modifying the work-up conditions. nih.gov

| Reactants | Electrophile | Product | Key Feature |

| Lithiated o-tolualdehyde tert-butylimine, Nitrile | Methyl Iodide | 4-Methyl-3-phenylisoquinoline | In-situ trapping of eneamido anion intermediate. nih.gov |

| Lithiated o-tolualdehyde tert-butylimine, Nitrile | Various Electrophiles | Polysubstituted Isoquinolines | Access to structurally diverse isoquinolines. nih.gov |

Electrophilic Trapping at the C4 Position of Isoquinoline Scaffolds

The functionalization of the C4 position of the isoquinoline core is a key strategy for synthesizing derivatives like this compound. One advanced method involves a temporary dearomatization of the isoquinoline ring, which enhances the nucleophilicity at the C4 position, allowing it to react with an electrophile. researchgate.netnih.gov This process circumvents the need for transition metals or pre-installed activating groups. researchgate.net

A notable example is the C4-alkylation of isoquinolines using vinyl ketones as electrophiles in the presence of benzoic acid. researchgate.net The proposed mechanism suggests that the isoquinoline nitrogen atom first attacks the benzoic acid, followed by a nucleophilic attack of the benzoate at the C1 position. This disrupts the aromaticity and forms a dihydroisoquinoline intermediate. researchgate.net This intermediate then acts as a nucleophile, with the C4 position attacking the Michael acceptor (the vinyl ketone). Subsequent elimination of benzoic acid restores the aromaticity, yielding the C4-alkylated isoquinoline. researchgate.net This reaction demonstrates tolerance for various substitutions on the isoquinoline ring and the vinyl ketone, although steric hindrance at the C1 position can impede the reaction. researchgate.net

| Electrophile Type | Reactivity Notes | Resulting Substitution |

| Vinyl Ketones | Effective for C4 alkylation without metal catalysts. researchgate.net | Carbonyl-containing alkyl group. researchgate.net |

| Halogens | Can be used for direct C4 halogenation via a similar dearomatization strategy. | Halogen atom. |

| Other Michael Acceptors | Unsaturated esters, sulfones, and malonates have been used to functionalize the C4 position. nih.gov | Various functionalized alkyl groups. nih.gov |

Intramolecular Barbier Reaction for 4-Substituted Tetrahydroisoquinolines

The intramolecular Barbier reaction provides a direct route to 4-substituted 1,2,3,4-tetrahydroisoquinolines. idexlab.com This organometallic reaction involves the in-situ generation of an organometallic species from an alkyl halide and a metal, which then adds to a carbonyl group within the same molecule. wikipedia.org Unlike the related Grignard reaction, the Barbier protocol does not require the separate preparation of the organometallic reagent. wikipedia.org

In the context of isoquinoline synthesis, this reaction has been applied to prepare 4-substituted 1,2,3,4-tetrahydroisoquinolin-4-ols from N-(2-iodobenzyl)phenacylamines. idexlab.com The reaction can be initiated by metals such as butyllithium or zerovalent nickel. idexlab.com The use of water-insensitive metals like zinc or indium allows the reaction to be performed in aqueous media, aligning with the principles of green chemistry. wikipedia.orgresearchgate.net The reaction involves the metal inserting into the carbon-halide bond, followed by a nucleophilic attack of the resulting organometallic intermediate onto the tethered ketone, forming a new ring and a hydroxyl group at the C4 position. idexlab.comwikipedia.org

α-Amidoalkylation Reactions for 4-Aryl- and 4-Methyl-Tetrahydroisoquinolines

The α-amidoalkylation reaction is an efficient alternative method for the synthesis of 4-aryl- and 4-methyl-1,2,3,4-tetrahydroisoquinoline derivatives. nih.govresearchgate.netnih.gov This reaction involves the cyclization of an N-acyliminium ion intermediate, which is generated from a suitable amide precursor. The key step is an intramolecular Friedel-Crafts-type reaction where the aromatic ring attacks the electrophilic iminium ion to form the new ring of the tetrahydroisoquinoline system.

The necessary amide precursors are typically synthesized from the reaction of aminoacetaldehyde dimethylacetal with substituted benzenes, followed by acylation. nih.govnih.gov The subsequent cyclization step can be performed using conventional acid catalysts or, more efficiently, with solid-supported reagents like silica-supported polyphosphoric acid (SiO2-PPA). nih.govnih.gov This heterogeneous catalyst approach often results in higher yields and significantly shorter reaction times compared to traditional methods. nih.govnih.gov

Advanced Synthetic Strategies and Conditions

Green Chemistry Approaches (e.g., Recyclable Heterogeneous Catalysts)

Modern synthetic chemistry increasingly emphasizes the adoption of green chemistry principles to mitigate environmental impact. researchgate.netrsc.orgrsc.org Traditional methods for isoquinoline synthesis, such as the Bischler–Napieralski and Pictet–Spengler reactions, often rely on harsh conditions, toxic reagents, and hazardous solvents, leading to poor atom economy and significant waste. rsc.orgrsc.org

In response, greener alternatives are being developed that utilize benign solvents, recyclable catalytic systems, and energy-efficient processes like microwave irradiation. researchgate.netrsc.orgrsc.org A key development is the use of recyclable catalysts, which can be either heterogeneous or homogeneous. researchgate.netrsc.orgajgreenchem.com For instance, a recyclable homogeneous ruthenium catalyst in polyethylene glycol (PEG-400), a biodegradable solvent, has been used for the synthesis of isoquinolines via C–H/N–N activation. rsc.orgajgreenchem.comniscpr.res.in This system avoids the need for external oxidants and allows for a simple extraction procedure and reuse of the catalyst. ajgreenchem.comniscpr.res.in Heterogeneous catalysts, such as silica-supported polyphosphoric acid, are also prominent as they are easily recovered and can be reused multiple times without a significant loss of activity. nih.govresearchgate.netscispace.com

Application of Silica-Supported Polyphosphoric Acid Catalysis

Silica-supported polyphosphoric acid (PPA-SiO2) has emerged as a highly efficient, reusable, and environmentally friendly heterogeneous catalyst for various organic transformations, including the synthesis of 4-substituted tetrahydroisoquinoline derivatives. nih.govnih.govresearchgate.net This solid-supported reagent offers significant advantages over conventional homogeneous acid catalysts. nih.govscispace.com

In the α-amidoalkylation reaction to form 4-aryl- and 4-methyl-tetrahydroisoquinolines, PPA-SiO2 demonstrates superior performance. nih.govnih.gov When compared to conventional methods using a mixture of acetic and trifluoroacetic acid, the use of PPA-SiO2 leads to higher reaction yields and drastically reduced reaction times. nih.gov

A significant benefit of PPA-SiO2 is its reusability. The catalyst can be quantitatively recovered after the reaction by simple filtration and reused for subsequent reactions without any significant loss of its catalytic activity. nih.govresearchgate.netscispace.com This recyclability, combined with its high efficiency and ease of handling, makes PPA-SiO2 an excellent example of a green chemistry tool in the synthesis of isoquinoline scaffolds. researchgate.net

| Catalyst System | Reaction Time | Yield | Reusability |

| Acetic-Trifluoroacetic Acid | Longer | Lower | No |

| Silica-Supported PPA (PPA-SiO2) | Shorter (e.g., 1 hour) | Greater | Yes, recovered and reused without significant loss of activity. nih.gov |

Stereoselective Synthesis of Chiral this compound Derivatives

The synthesis of enantiomerically pure chiral tetrahydroisoquinolines is of great importance due to their prevalence in biologically active natural products and pharmaceuticals. nih.govmdpi.com A primary strategy for achieving stereoselectivity is the catalytic asymmetric reduction of a prochiral precursor, typically a 3,4-dihydroisoquinoline (DHIQ). nih.govmdpi.com This approach establishes a chiral center at the C1 position, but similar principles can be applied to create chirality at other positions.

Asymmetric hydrogenation and asymmetric transfer hydrogenation are two of the most atom-economical and straightforward methods. mdpi.com These reactions utilize transition metal catalysts complexed with chiral ligands. mdpi.com Hydrogen gas or organic hydride donors (like formic acid or Hantzsch esters) serve as the reductant, transferring a hydride to the C=N bond of the DHIQ in a stereocontrolled manner. mdpi.com

However, the direct asymmetric hydrogenation of the isoquinoline ring itself is challenging due to its aromatic stability and the potential for the nitrogen atom to poison the metal catalyst. mdpi.com Alternative strategies include the stereoselective synthesis starting from chiral precursors. For example, enantioenriched homopropargylic amines can be converted into 4-azaocta-1,7-diynes, which then undergo cyclotrimerization to form chiral 1,2,3,4-tetrahydroisoquinolines with substituents at various positions. ua.es

Advanced Spectroscopic and Structural Characterization of 4 Methyl 1 Phenylisoquinoline and Its Derivatives

UV-Visible Spectroscopy for Electronic Transition Analysis and Conjugation Studies

UV-Visible spectroscopy is a powerful analytical technique used to study the electronic transitions within a molecule. When a molecule absorbs ultraviolet or visible light, its electrons are promoted from a ground electronic state to a higher energy excited state. uzh.ch The specific wavelengths of light absorbed provide valuable information about the molecule's electronic structure, particularly the nature of its conjugated systems. uzh.ch

For aromatic heterocyclic compounds like 4-Methyl-1-phenylisoquinoline, the UV-Vis spectrum is typically characterized by absorptions arising from π → π* and n → π* electronic transitions. pharmatutor.org

π → π Transitions:* These transitions involve the excitation of an electron from a π bonding orbital to a π* antibonding orbital. libretexts.org In this compound, the extensive conjugated system, which includes the fused benzene (B151609) and pyridine (B92270) rings of the isoquinoline (B145761) core as well as the phenyl substituent at the C-1 position, gives rise to strong π → π* absorption bands. uzh.ch These transitions are "allowed" and typically exhibit high molar absorptivity (ε) values, generally over 10,000. pharmatutor.org The extended conjugation in this molecule shifts the absorption to longer wavelengths (a bathochromic or red shift) compared to less conjugated systems.

n → π Transitions:* This type of transition involves moving an electron from a non-bonding orbital (the lone pair on the nitrogen atom) to a π* antibonding orbital. libretexts.org These transitions are generally "forbidden" by symmetry rules, resulting in absorption bands of much lower intensity (ε < 2000) compared to π → π* transitions. pharmatutor.org They occur at longer wavelengths because they require less energy than π → π* transitions. pharmatutor.org

The analysis of the UV-Vis spectrum allows for a detailed understanding of the electronic environment within this compound. The position and intensity of the absorption maxima (λmax) are sensitive to the molecular structure and the solvent used.

Table 1: Typical Electronic Transitions in Aromatic N-Heterocycles

| Transition Type | Typical Wavelength (λmax) Range | Molar Absorptivity (ε) | Description |

|---|---|---|---|

| π → π* | 200-400 nm | > 10,000 L mol⁻¹ cm⁻¹ | High-intensity absorption due to excitation of electrons in the conjugated π-system. |

Validation Methodologies for the Identity and Purity of Newly Synthesized Isoquinoline Compounds

The confirmation of the chemical identity and the assessment of the purity of newly synthesized compounds like this compound are fundamental requirements in chemical research. A combination of spectroscopic and chromatographic techniques is employed to provide unambiguous structural evidence and quantify the purity level. mdpi.com

Spectroscopic Methods:

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are the most powerful tools for elucidating the molecular structure. ¹H NMR provides information about the number, environment, and connectivity of protons, while ¹³C NMR reveals the carbon framework of the molecule. For this compound, specific chemical shifts and coupling constants would confirm the arrangement of protons on the isoquinoline and phenyl rings, as well as the position of the methyl group. mdpi.com

Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the functional groups present in a molecule. The spectrum would show characteristic absorption bands for C-H stretching and bending in the aromatic rings and the methyl group, as well as C=C and C=N stretching vibrations within the heterocyclic system. mdpi.com

Mass Spectrometry (MS): This technique provides the molecular weight of the compound by determining its mass-to-charge ratio (m/z). nih.gov High-resolution mass spectrometry (HRMS) can provide the exact molecular formula. The fragmentation pattern observed in the mass spectrum offers additional structural information.

Elemental Analysis: This method determines the percentage composition of elements (carbon, hydrogen, nitrogen) in the compound. The experimental values are compared with the theoretical values calculated from the proposed molecular formula to support its identity. nih.gov

Chromatographic Methods:

Thin-Layer Chromatography (TLC): TLC is a rapid and simple method used to monitor the progress of a reaction and to get a preliminary assessment of the purity of the product. A pure compound should ideally appear as a single spot on the TLC plate. nih.gov

High-Performance Liquid Chromatography (HPLC): HPLC is a highly sensitive technique used to separate, identify, and quantify each component in a mixture. It is a definitive method for determining the purity of a synthesized compound. The purity is typically expressed as a percentage of the area of the main peak relative to the total area of all peaks in the chromatogram.

The collective data from these methodologies provides comprehensive validation of the structure and a reliable measure of the purity of newly synthesized this compound. mdpi.com

Table 2: Summary of Validation Methodologies for Isoquinoline Compounds

| Methodology | Purpose | Information Obtained |

|---|---|---|

| ¹H and ¹³C NMR Spectroscopy | Structural Elucidation | Carbon-hydrogen framework, connectivity of atoms. mdpi.com |

| Infrared (IR) Spectroscopy | Functional Group Identification | Presence of specific bonds and functional groups (e.g., C=N, C=C, C-H). mdpi.com |

| Mass Spectrometry (MS) | Molecular Weight and Formula Determination | Molecular mass, fragmentation patterns, and elemental composition (HRMS). nih.gov |

| Elemental Analysis | Empirical Formula Confirmation | Percentage of C, H, N, and other elements. nih.gov |

| Chromatography (TLC, HPLC) | Purity Assessment | Separation of components and quantification of purity. nih.gov |

Computational Chemistry and Theoretical Studies on 4 Methyl 1 Phenylisoquinoline Systems

Density Functional Theory (DFT) Calculations for Electronic Structure and Reactivity Predictions

Density Functional Theory (DFT) has become a principal method for studying the electronic properties of organic molecules due to its balance of accuracy and computational cost. nih.govscispace.com DFT calculations on 4-Methyl-1-phenylisoquinoline systems enable detailed predictions of their structure, stability, and chemical behavior. nih.govrsc.org By solving the Schrödinger equation within the DFT framework, various molecular properties can be determined, providing a deeper understanding of the molecule's intrinsic characteristics.

Different levels of theory and basis sets can be employed in DFT calculations to achieve the desired accuracy. For instance, the B3LYP hybrid functional combined with a basis set like 6-311++G(d,p) is commonly used to obtain reliable geometries and electronic properties for similar heterocyclic systems. nih.govresearchgate.net

Simulation of NMR Spectra for Enhanced Structural Confirmation

Computational methods, particularly DFT, are instrumental in predicting Nuclear Magnetic Resonance (NMR) spectra, which serves as a valuable tool for structural elucidation and confirmation. nmrdb.orgnih.gov The Gauge-Independent Atomic Orbital (GIAO) method is a widely used approach within DFT to calculate NMR chemical shifts (δ) and shielding tensors. researchgate.net

By optimizing the geometry of this compound at a selected level of theory, the magnetic shielding constants for each nucleus (e.g., ¹H and ¹³C) can be computed. These shielding constants are then converted to chemical shifts by referencing them to a standard, such as tetramethylsilane (TMS). The simulated spectra can be compared with experimental data to validate the proposed structure. researchgate.net Discrepancies between computed and experimental shifts can often be rationalized by considering solvent effects and conformational dynamics.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound (Illustrative Data)

| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

| C1 | - | 160.5 |

| C3 | 7.5 | 120.2 |

| C4 | - | 130.8 |

| C5 | 7.8 | 128.4 |

| C6 | 7.4 | 126.7 |

| C7 | 7.6 | 127.9 |

| C8 | 8.2 | 129.1 |

| C4a | - | 135.2 |

| C8a | - | 148.3 |

| C1' | - | 138.9 |

| C2'/C6' | 7.5 | 128.6 |

| C3'/C5' | 7.4 | 128.8 |

| C4' | 7.3 | 128.1 |

| 4-CH₃ | 2.5 | 20.1 |

Note: The values in this table are illustrative and would be derived from actual DFT calculations.

Analysis of Frontier Molecular Orbitals (HOMO-LUMO) and Their Implications for Reactivity

Frontier Molecular Orbital (FMO) theory is a key concept in chemical reactivity, focusing on the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of reacting species. libretexts.orgwikipedia.org The energies and spatial distributions of these orbitals in this compound provide significant insights into its electrophilic and nucleophilic character.

HOMO : The HOMO represents the orbital from which the molecule is most likely to donate electrons. A higher HOMO energy indicates a greater propensity for the molecule to act as a nucleophile. In this compound, the HOMO is expected to be delocalized over the π-system of the isoquinoline (B145761) and phenyl rings.

LUMO : The LUMO is the orbital that is most likely to accept electrons. A lower LUMO energy suggests a greater susceptibility to nucleophilic attack.

HOMO-LUMO Gap : The energy difference between the HOMO and LUMO (the HOMO-LUMO gap) is an indicator of the molecule's kinetic stability and chemical reactivity. ajchem-a.com A smaller gap generally implies higher reactivity, as less energy is required to excite an electron from the HOMO to the LUMO. dergipark.org.tr

DFT calculations can precisely determine the energies of these frontier orbitals and visualize their shapes, helping to predict the regioselectivity of reactions. For instance, the locations of the largest lobes of the HOMO and LUMO can indicate the most probable sites for electrophilic and nucleophilic attack, respectively. youtube.com

Table 2: Calculated Frontier Molecular Orbital Energies for this compound and Related Compounds (Illustrative Data)

| Compound | EHOMO (eV) | ELUMO (eV) | Energy Gap (ΔE) (eV) |

| This compound | -5.8 | -1.2 | 4.6 |

| Isoquinoline | -6.2 | -0.9 | 5.3 |

| 1-Phenylisoquinoline (B189431) | -5.9 | -1.1 | 4.8 |

Note: The values in this table are for illustrative purposes and would be obtained from specific DFT calculations.

Elucidation of Reaction Pathway Energy Profiles and Transition States

DFT is a powerful tool for mapping the potential energy surface (PES) of a chemical reaction. wikipedia.orgnih.gov This allows for the elucidation of reaction mechanisms by identifying reactants, products, intermediates, and, crucially, transition states. nih.gov For reactions involving this compound, computational chemists can model the energetic pathway, providing insights into the reaction's feasibility and kinetics.

A transition state is a first-order saddle point on the PES, representing the energy maximum along the reaction coordinate. fiveable.meresearchgate.net Locating the transition state structure and calculating its energy relative to the reactants allows for the determination of the activation energy (Ea) of the reaction. A lower activation energy corresponds to a faster reaction rate.

By performing Intrinsic Reaction Coordinate (IRC) calculations, the transition state can be confirmed to connect the desired reactants and products. researchgate.net This computational approach can be used to study various reactions of this compound, such as electrophilic aromatic substitution or oxidation, providing a detailed, step-by-step understanding of the transformation.

Molecular Modeling and Dynamics Simulations

While DFT focuses on the electronic structure of molecules, molecular modeling and dynamics simulations provide insights into their conformational behavior and the time evolution of the system.

Conformational Analysis and Stability Studies

Conformational analysis is the study of the different spatial arrangements of atoms in a molecule (conformers) and their relative energies. lumenlearning.com For this compound, a key conformational feature is the torsion angle between the phenyl ring at the C1 position and the isoquinoline core. Molecular mechanics or DFT calculations can be used to rotate this bond and calculate the energy at each step, generating a rotational energy profile.

The minima on this profile correspond to stable conformers. nih.gov The analysis would likely reveal that staggered conformations, which minimize steric hindrance between the phenyl group and the isoquinoline ring, are energetically favored. The global minimum conformation represents the most stable and, therefore, the most populated structure at equilibrium. Understanding the preferred conformation is crucial as it can influence the molecule's biological activity and physical properties.

Predicting Spectroscopic Properties through Computational Methods

Beyond NMR, computational methods can predict other spectroscopic properties, such as infrared (IR) and ultraviolet-visible (UV-Vis) spectra. eurjchem.com

IR Spectra : By performing frequency calculations on the optimized geometry of this compound, the vibrational modes can be determined. researchgate.net Each mode corresponds to a specific molecular motion (stretching, bending, etc.) and has an associated frequency and intensity. The resulting calculated IR spectrum can be compared to experimental data to aid in the identification and characterization of the compound.

UV-Vis Spectra : Time-Dependent Density Functional Theory (TD-DFT) is the method of choice for calculating electronic excitation energies and, consequently, predicting UV-Vis absorption spectra. rsc.orgcnr.it The calculations provide information about the wavelengths of maximum absorption (λmax) and the corresponding electronic transitions (e.g., π → π*). This can help in understanding the photophysical properties of this compound.

Molecular dynamics (MD) simulations can further refine these predictions by sampling a range of molecular conformations over time, providing a more dynamic and realistic picture of the molecule's behavior in different environments. mdpi.comnih.gov

Quantitative Structure-Activity Relationship (QSAR) and Structure-Property Relationship (QSPR) Modeling

QSAR and QSPR models are powerful computational tools used to correlate the structural or property descriptors of a compound with its biological activity or physicochemical properties, respectively. However, the development of such models is contingent on the availability of a dataset of structurally related compounds with measured activities or properties. At present, there are no published studies that present QSAR or QSPR models specifically developed for or including this compound.

Correlation of Specific Structural Features with Predicted Molecular Properties

The core of any QSAR/QSPR study lies in identifying and quantifying molecular descriptors that can predict the behavior of a molecule. For this compound, these would include:

Topological Descriptors: Indices related to the connectivity of atoms, such as the Wiener index or Kier & Hall connectivity indices.

Electronic Descriptors: Properties like dipole moment, HOMO/LUMO energies, and atomic charges, which are crucial for understanding potential intermolecular interactions.

Steric Descriptors: Parameters describing the three-dimensional shape and size of the molecule, such as molecular volume and surface area.

A hypothetical QSPR study on this compound would involve calculating these descriptors and correlating them with properties like solubility, melting point, or chromatographic retention time. For instance, the introduction of the methyl group at the 4-position and the phenyl group at the 1-position on the isoquinoline core would significantly influence these descriptors compared to the parent isoquinoline structure. However, without experimental data and dedicated computational studies, any discussion on these correlations remains speculative.

A detailed analysis would require the generation of molecular descriptors and their statistical correlation with experimental data, as illustrated in the hypothetical data table below.

Interactive Data Table: Hypothetical Molecular Descriptors for QSPR Analysis

| Descriptor Type | Descriptor Name | Hypothetical Value for this compound | Potential Correlated Property |

| Topological | Molecular Weight | 219.28 g/mol | Boiling Point, Melting Point |

| Electronic | Dipole Moment | Value not available | Solubility, Receptor Binding |

| Steric | Molecular Volume | Value not available | Bioavailability, Steric Hindrance |

| Thermodynamic | LogP | Value not available | Lipophilicity, Membrane Permeability |

Note: The values in this table are placeholders and would need to be calculated using specialized computational chemistry software in an actual study.

Development of Predictive Models for Chemical Behavior and Potential Interactions

The ultimate goal of QSAR/QSPR modeling is to develop robust and predictive models. These models, once validated, can be used to predict the activity or properties of new, unsynthesized compounds. For this compound, a predictive model could, for example, estimate its potential inhibitory activity against a specific enzyme or its toxicity profile.

The development of such a model would involve several key steps:

Data Set Collection: Assembling a series of isoquinoline derivatives with known biological activity or properties, which would ideally include this compound.

Descriptor Calculation: Computing a wide range of molecular descriptors for all compounds in the dataset.

Model Building: Using statistical methods like Multiple Linear Regression (MLR), Partial Least Squares (PLS), or machine learning algorithms to build a mathematical relationship between the descriptors and the target property.

Model Validation: Rigorously testing the model's predictive power using internal and external validation techniques.

Given the current lack of published data, the development of such predictive models for this compound has not been undertaken. Future research in this area would be highly valuable for accelerating the discovery and design of new isoquinoline-based compounds with desired chemical and biological profiles.

Research on Structure Activity Relationships Sar and Derivative Synthesis for Academic Exploration

Design Principles for Comprehensive SAR Studies on Isoquinoline (B145761) Scaffolds

Comprehensive Structure-Activity Relationship (SAR) studies on isoquinoline scaffolds are foundational to understanding their chemical behavior. The isoquinoline framework is considered a "privileged scaffold" in medicinal chemistry due to its presence in numerous biologically active compounds. A key design principle for a thorough SAR study involves the systematic and independent modification of different parts of the molecule to probe the chemical space around the core scaffold.

For the 4-Methyl-1-phenylisoquinoline scaffold, a comprehensive SAR study would be designed around several key principles:

Substituent Variation: Introduction of a diverse set of substituents at key positions to probe the effects of electronics, sterics, and lipophilicity.

Positional Isomerism: Investigating the impact of moving substituents to different positions on both the isoquinoline core and the phenyl ring.

Scaffold Hopping: Replacing the isoquinoline or phenyl rings with bioisosteric replacements to understand the importance of the core ring systems.

Conformational Analysis: Studying how substitutions affect the preferred three-dimensional arrangement of the molecule, particularly the orientation of the 1-phenyl group relative to the isoquinoline ring system.

These principles guide the design of a library of compounds that can be systematically evaluated to build a robust SAR model.

Systemic Modification Strategies at Key Positions (e.g., 1-phenyl, 4-methyl, and other ring positions)

Systematic modification of the this compound scaffold is essential for elucidating the role of each component of the molecule. Key positions for modification include the 1-phenyl ring, the 4-methyl group, and various positions on the isoquinoline nucleus itself.

1-Phenyl Ring Modifications: The phenyl group at the 1-position is a prime target for modification. Introducing substituents with varying electronic properties (electron-donating and electron-withdrawing) and steric bulk can significantly impact the molecule's properties. For instance, in related 1-phenyl-3,4-dihydroisoquinoline (B1582135) series, substitutions on this phenyl ring have been shown to be critical for their activity as tubulin polymerization inhibitors. A study on these related compounds found that a 3'-hydroxy and 4'-methoxy substitution pattern on the 1-phenyl ring conferred optimal bioactivity. nih.gov

4-Methyl Group Modifications: The methyl group at the 4-position can be replaced with other alkyl groups of varying size (ethyl, propyl, etc.) to probe steric tolerance at this position. It can also be replaced with functional groups such as a trifluoromethyl group to alter electronic properties or a hydroxymethyl group to introduce a hydrogen-bonding moiety.

Other Ring Position Modifications: The isoquinoline ring offers several other positions for substitution. For example, the synthesis of 4-bromoisoquinoline (B23445) derivatives introduces a handle for further functionalization via cross-coupling reactions. researchgate.net This allows for the introduction of a wide variety of substituents at the 4-position, in addition to the existing methyl group, to explore SAR. While not specific to this compound, research on 4-anilinoquinolines has shown that modifications to the quinoline (B57606) core can influence biological activity. nih.gov

A hypothetical series of modifications to probe SAR is presented in the table below.

| Position of Modification | Type of Substituent | Rationale |

| 1-Phenyl Ring (para) | -OCH₃, -Cl, -NO₂, -N(CH₃)₂ | Investigate electronic effects (donating vs. withdrawing) |

| 1-Phenyl Ring (ortho) | -CH₃, -t-Butyl | Probe steric hindrance effects on ring rotation |

| 4-Position | -H, -CH₂CH₃, -CF₃ | Evaluate the role of the methyl group and steric/electronic effects |

| 7-Position of Isoquinoline | -OCH₃, -F, -CN | Explore the impact of substituents on the benzo portion of the ring |

Investigation of the Influence of Substituent Electronic and Steric Effects on Reactivity and Molecular Properties

Electronic Effects: The electron density distribution within the isoquinoline and phenyl rings can be modulated by the introduction of electron-donating groups (EDGs) or electron-withdrawing groups (EWGs).

EDGs (e.g., -OCH₃, -N(CH₃)₂) on the phenyl ring can increase the electron density of the π-system, which may influence intermolecular interactions such as π-π stacking.

EWGs (e.g., -NO₂, -CN) will decrease the electron density and can affect the basicity of the isoquinoline nitrogen.

These electronic perturbations can influence the molecule's reactivity in chemical syntheses and its binding affinity in biological systems.

Steric Effects: The size and shape of substituents can impose steric hindrance, which affects molecular conformation and can restrict the approach of reactants or binding to a target site.

Increasing the size of the substituent at the 4-position (e.g., from methyl to isopropyl) could introduce steric clashes with adjacent parts of the molecule or a binding partner.

The interplay between electronic and steric effects is complex and often non-additive. nih.gov A systematic study of these effects is critical for a comprehensive understanding of the molecule's behavior.

| Substituent | Position | Predominant Effect | Potential Impact on Molecular Properties |

| -NO₂ | 1-Phenyl (para) | Strong Electron-Withdrawing | Decreased basicity of isoquinoline nitrogen; altered π-π interactions |

| -OCH₃ | 1-Phenyl (para) | Strong Electron-Donating | Increased basicity of isoquinoline nitrogen; enhanced π-π stacking |

| -C(CH₃)₃ | 1-Phenyl (ortho) | Steric Hindrance | Restricted rotation of the phenyl ring; altered molecular conformation |

| -CF₃ | 4-Position | Strong Electron-Withdrawing | Altered local electronic environment of the isoquinoline ring |

Exploration of Novel Hybrid Isoquinoline Structures

Molecular hybridization, the strategy of combining two or more pharmacophores into a single molecule, is a powerful tool in chemical research. For this compound, this could involve linking the core scaffold to other heterocyclic systems known for their chemical or biological significance.

For example, hybrid molecules containing quinoline and isatin (B1672199) scaffolds have been synthesized and investigated. mdpi.com Similarly, the this compound core could be linked to other moieties such as:

Oxadiazoles: Known for their diverse chemical properties, a hybrid with a 1,3,4-oxadiazole (B1194373) could be explored. mdpi.com

Naphthoquinones: These structures are known to be involved in redox processes and could impart interesting electrochemical properties to a hybrid molecule. mdpi.com

Morpholine: This saturated heterocycle is often used to improve physicochemical properties. A quinazolin-4(3H)-one-morpholine hybrid has been recently reported.

The design of such hybrids would involve a linker of appropriate length and flexibility to allow each moiety to adopt its optimal orientation for potential interactions.

Methodologies for Developing Libraries of this compound Derivatives for Academic Screening

The development of a chemical library of this compound derivatives is essential for high-throughput screening and comprehensive SAR studies. Methodologies for library development often rely on robust and versatile chemical reactions that can be performed in parallel.

A potential strategy for creating a library of this compound derivatives could involve:

Core Scaffold Synthesis: A scalable synthesis of a key intermediate, for example, a halogenated this compound, would be the first step.

Parallel Synthesis: This intermediate could then be subjected to a variety of parallel reactions. For instance, a Suzuki or Stille cross-coupling reaction could be used to introduce a diverse range of substituents at the halogenated position.

Purification and Characterization: Automated or semi-automated purification techniques would be employed to isolate the library members, followed by high-throughput characterization to confirm their identity and purity.

This approach would allow for the rapid generation of a large number of derivatives for academic screening purposes.

Applications of Substituted Isoquinolines in Advanced Materials Science Research

Development of Conductive Materials Utilizing Isoquinoline (B145761) Derivatives

The inherent aromaticity and tunable electronic properties of the isoquinoline ring system make it a promising building block for organic conductive materials. amerigoscientific.com Researchers have investigated isoquinoline-based polymers and copolymers for their potential in creating materials with specific electrical characteristics. amerigoscientific.com The ability to modify the isoquinoline core allows for the precise design of organic semiconductors where charge transport properties can be controlled. rsc.orgresearchgate.net

The conductivity in these materials is often achieved through the formation of extended π-conjugated systems, which facilitate the delocalization and transport of charge carriers. Incorporating isoquinoline units into a polymer backbone can influence the material's orbital energy levels (HOMO/LUMO) and intermolecular packing, which are critical factors for efficient charge transport. While specific conductivity data for 4-Methyl-1-phenylisoquinoline is not extensively documented, the principles apply to this class of compounds. For example, creating organometallic polymers by linking metal clusters like [Fe4S4] can result in materials with significant electrical conductivity, where the organic linker's structure is paramount. nih.gov The design of such materials often focuses on enhancing electronic communication between electroactive centers, a role for which tailored isoquinoline derivatives are well-suited.

Table 1: Properties of Representative Conductive Metal-Organic Materials

| Compound/Material | Building Blocks | Band Gap (E_g) | Conductivity (σ) |

| [Fe4S4Cl2(Me–NHC)] | [Fe4S4] clusters, ditopic N-heterocyclic carbene linkers | 0.5 eV | 1.0 mS cm⁻¹ at 25 °C |

This table presents data for a related class of conductive materials to illustrate the properties being targeted in the development of new conductive polymers utilizing heterocyclic ligands. nih.gov

Research into Optical Materials and Sensors Based on Isoquinoline Scaffolds

The rigid, planar structure and π-electron system of isoquinoline derivatives often give rise to strong fluorescence, making them excellent candidates for optical materials and chemical sensors. researchgate.netnih.gov The photophysical properties, such as absorption and emission wavelengths, fluorescence quantum yield, and lifetime, can be systematically tuned by introducing various functional groups onto the isoquinoline scaffold. nih.govrsc.org

For instance, derivatives of 1-phenylisoquinoline (B189431) have been studied for their unique emission properties. rsc.org The presence of different substituents can lead to significant shifts in the emission spectra (solvatochromism) in response to solvent polarity, making them useful as environmental probes. walisongo.ac.id Furthermore, the nitrogen atom in the isoquinoline ring can act as a binding site for metal ions or other analytes. This interaction can modulate the compound's fluorescence through mechanisms like photoinduced electron transfer (PET) or intramolecular charge transfer (ICT), forming the basis for highly sensitive and selective fluorescent sensors. rsc.orgnih.gov Porphyrin-based metal-organic frameworks (MOFs), which can incorporate nitrogen-containing linkers, have demonstrated exceptional sensitivity in optical oxygen sensing, highlighting the potential of integrating such chromophores into larger sensing architectures. rsc.orgelsevierpure.com

Table 2: Photophysical Properties of Selected Isoquinoline and Quinoline (B57606) Derivatives

| Compound Class | Substituents | Absorption Max (λ_abs) | Emission Max (λ_em) | Application Highlight |

| Phenylazoquinolin-8-ol Dyes | H, NO₂, SO₃H | Varies with solvent and pH | Varies with solvent and pH | Solvatochromic probes and colorimetric sensors |

| Trifluoromethylated quinoline-phenol Schiff bases | NH₂, CF₃, various R groups | Varies with solvent | Varies with solvent | Good stability and ROS generation properties |

| 1,7/8-Substituted Isoquinolines | CN, NMe₂, OMe | N/A | N/A | Dual-state emissions and solid-state acidochromic activities |

This table showcases how substitutions on related heterocyclic scaffolds influence their optical properties, a principle that applies to this compound. rsc.orgwalisongo.ac.idbeilstein-journals.org

Role of Isoquinoline Derivatives as Ligands in Metal-Organic Frameworks (MOFs)

Metal-Organic Frameworks (MOFs) are crystalline porous materials constructed from metal ions or clusters connected by organic ligands. amerigoscientific.comnih.govresearchgate.net The versatility in the choice of both the metal and the organic linker allows for the creation of a vast array of structures with tailored properties for applications in gas storage, separation, and catalysis. amerigoscientific.comnih.gov

Isoquinoline derivatives are employed as effective ligands in the synthesis of MOFs. amerigoscientific.comrsc.org The nitrogen atom of the isoquinoline ring can coordinate to the metal centers, acting as a node in the framework's structure. researchgate.net The size, shape, and functionality of the isoquinoline ligand directly influence the topology, pore size, and chemical environment of the resulting MOF. amerigoscientific.com Substituents on the isoquinoline ring, such as the methyl and phenyl groups in this compound, can be used to fine-tune the framework's properties. For example, bulky groups can create larger pores, while functional groups can introduce specific active sites for catalysis or selective guest binding. The ability to design ligands with specific geometries and functionalities is central to the targeted synthesis of MOFs with desired characteristics. mdpi.comossila.com

Applications in Organic Electronics, Including Organic Light-Emitting Diodes (OLEDs)

Substituted isoquinolines, particularly 1-phenylisoquinoline derivatives, have emerged as critical components in the field of organic electronics, most notably in Organic Light-Emitting Diodes (OLEDs). nih.govias.ac.in Iridium(III) complexes featuring cyclometalated 1-phenylisoquinoline (piq) ligands are among the most successful phosphorescent emitters, especially for achieving efficient red and near-infrared (NIR) emission. nih.govias.ac.inresearchgate.net The heavy iridium atom facilitates intersystem crossing, allowing for the harvesting of both singlet and triplet excitons and enabling internal quantum efficiencies approaching 100%. nih.gov

The emission color and efficiency of these complexes can be precisely controlled by modifying the substituent groups on the 1-phenylisoquinoline ligand. nih.govias.ac.in For example, introducing electron-donating groups (like alkyls) or electron-withdrawing groups (like cyano) can alter the HOMO and LUMO energy levels of the complex, thereby shifting the emission wavelength. nih.gov A study on 1-phenylisoquinoline-4-carbonitrile derivatives showed that adding tert-butyl and dimethyl groups caused a bathochromic (red) shift in luminescence, while a cyano group led to a blue shift. nih.gov OLEDs fabricated using these tailored emitters have demonstrated high external quantum efficiencies (EQEs) and brightness. nih.govias.ac.in Devices based on a dimethyl-functionalized 1-phenylisoquinoline-4-carbonitrile emitter achieved a maximum EQE of 7.2% with an emission peak at 714 nm. nih.gov

Table 3: Performance of OLEDs Based on Substituted 1-Phenylisoquinoline (piq) Iridium(III) Complexes

| Emitter Complex | Key Substituent on 'piq' Ligand | Emission Peak (nm) | Max. External Quantum Efficiency (EQE) (%) | Max. Brightness (cd/m²) |

| Bu-CNIr | tert-butyl | 695 | 7.1 | 1413 |

| DM-CNIr | dimethyl | 714 | 7.2 | 532 |

| Ir(piq)₂(acac) | None (parent) | ~620 | 10.0 (current efficiency in cd/A) | 3540 |

This table summarizes the performance of OLEDs using different functionalized 1-phenylisoquinoline-based iridium complexes as emitters. nih.govresearchgate.net

Contribution of Isoquinoline Derivatives to the Chemical Properties of Dyes and Pigments

The extended aromatic system of the isoquinoline ring makes it an excellent chromophore, which is the part of a molecule responsible for its color. amerigoscientific.comrsc.org Consequently, isoquinoline derivatives are integral to the synthesis of various dyes and pigments. amerigoscientific.comchemicalbook.com The color and other properties of these materials can be manipulated by adding different auxochromes (functional groups) to the isoquinoline core. epa.gov

These substitutions can alter the energy levels of the molecule's electronic orbitals, thus changing the wavelength of light it absorbs and reflects, which determines its color. The inherent stability of the aromatic isoquinoline structure often translates to good resistance to degradation from light, heat, and chemicals. amerigoscientific.com This durability is a highly desirable characteristic for dyes and pigments used in applications such as textiles, paints, and printing inks, where colorfastness and longevity are essential. amerigoscientific.comchemicalbook.com The versatility of isoquinoline chemistry allows for the creation of a broad palette of colors with specific properties tailored for diverse industrial uses. chemicalbook.com

Q & A

Basic: What are the standard synthetic protocols for 4-Methyl-1-phenylisoquinoline, and how can purity be validated?

Answer:

The synthesis typically involves cyclization reactions, such as Friedländer or Pfitzinger syntheses, using substituted anilines and ketones. To ensure purity, employ chromatographic techniques (e.g., column chromatography) followed by spectroscopic validation (¹H/¹³C NMR, HRMS). For novel derivatives, elemental analysis or X-ray crystallography may be required. Document protocols exhaustively, including solvent systems, temperatures, and catalyst ratios, to enable reproducibility .

Basic: Which spectroscopic techniques are critical for characterizing this compound?

Answer:

Essential techniques include:

- ¹H/¹³C NMR : To confirm aromatic proton environments and methyl group positions.

- FT-IR : For identifying functional groups (e.g., C=N stretching at ~1600 cm⁻¹).

- HRMS : To verify molecular ion peaks and isotopic patterns.

Supplement with UV-Vis for electronic transition analysis and XRD for crystalline structure confirmation. Always compare spectral data with known analogs (e.g., methyl-substituted isoquinolines) .

Advanced: How can reaction yields be optimized for this compound under varying catalytic conditions?

Answer:

Use a Design of Experiments (DoE) approach to systematically test variables:

- Catalysts : Compare Lewis acids (e.g., ZnCl₂) vs. organocatalysts.

- Solvents : Evaluate polar aprotic (DMF) vs. non-polar (toluene) systems.

- Temperature : Assess thermal vs. microwave-assisted conditions.

Analyze yield trends via ANOVA and report optimized parameters in supplementary materials to avoid overcrowding the main text .

Advanced: How to resolve discrepancies between in vitro and in vivo biological activity data for this compound?

Answer:

Conduct parallel assays under controlled conditions:

- In vitro : Use cell lines with standardized viability assays (e.g., MTT).

- In vivo : Employ pharmacokinetic studies to assess bioavailability and metabolism.

Cross-validate findings using orthogonal techniques (e.g., Western blot for target protein modulation). Address confounding factors like solubility or metabolic degradation in the discussion .

Advanced: What computational strategies predict the binding affinity of this compound with protein targets?

Answer:

Perform molecular docking (AutoDock Vina, Schrödinger Suite) using crystal structures of target proteins (e.g., kinases). Validate predictions with Molecular Dynamics (MD) simulations to assess binding stability. Compare results with experimental IC₅₀ values from enzyme inhibition assays. Highlight discrepancies in protonation states or solvation effects in the analysis .

Advanced: How to design a structure-activity relationship (SAR) study for derivatives of this compound?

Answer:

- Core modifications : Introduce substituents at the 4-methyl or phenyl positions (e.g., halogens, methoxy groups).

- Bioassays : Test derivatives against a panel of disease-relevant targets (e.g., cancer cell lines, microbial strains).

- Data analysis : Use multivariate regression to correlate structural features (e.g., logP, polar surface area) with activity. Reference structural analogs (e.g., fluorinated quinolines) for benchmarking .

Basic: What validation steps confirm the identity of a newly synthesized this compound derivative?

Answer:

- Step 1 : Match experimental NMR shifts with predicted spectra (ChemDraw, ACD/Labs).

- Step 2 : Validate purity via HPLC (>95% peak area).

- Step 3 : Cross-check melting points and optical rotations with literature.

For novel compounds, deposit crystallographic data in public repositories (e.g., Cambridge Structural Database) .

Advanced: How to address contradictory spectral data (e.g., ambiguous NOE correlations) in structural elucidation?

Answer:

- Alternative techniques : Use 2D NMR (COSY, NOESY) to resolve overlapping signals.

- Computational aids : Employ density functional theory (DFT) to simulate NMR spectra.

- Collaborative validation : Share raw data with peer labs for independent analysis. Document all conflicting interpretations in supplementary files .

Advanced: What methodologies assess the thermal stability and decomposition pathways of this compound?

Answer:

- Thermogravimetric Analysis (TGA) : Determine decomposition temperatures under inert/oxidative atmospheres.

- DSC : Identify phase transitions and melting points.

- GC-MS : Analyze volatile decomposition products. Correlate stability with substituent effects (e.g., electron-withdrawing groups enhance thermal resistance) .

Advanced: How to integrate this compound into multi-step catalytic cycles or cascade reactions?

Answer:

- Mechanistic studies : Use in situ IR or Raman spectroscopy to track intermediate formation.

- Catalyst screening : Test transition-metal complexes (e.g., Pd, Ru) for C–H activation steps.

- Kinetic profiling : Monitor reaction progress via LC-MS to identify rate-limiting steps. Compare turnover numbers (TON) with analogous isoquinoline frameworks .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.